Dimethylethylamine alane (DMEAA, CAS 124330-23-0) is a premium, liquid-phase organometallic precursor engineered for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of ultra-high-purity aluminum and aluminum nitride films. Unlike traditional alkylaluminum compounds, DMEAA consists of an alane (AlH3) core stabilized by a dative bond to dimethylethylamine, completely eliminating direct aluminum-carbon (Al-C) bonds from its molecular structure [1]. Operating as a highly volatile liquid with a room-temperature vapor pressure of approximately 1.5 Torr, it provides exceptional mass transport stability and low-temperature dissociation capabilities [2]. For procurement teams and process engineers, DMEAA represents the benchmark precursor when thermal budgets are strictly limited and carbon contamination must be driven below the detection limits of standard analytical techniques.
Substituting DMEAA with more common, lower-cost alternatives introduces severe process and quality penalties that directly impact manufacturing yields. Defaulting to the industry-standard trimethylaluminum (TMA) forces the cleavage of strong Al-C bonds during deposition, which inevitably incorporates carbon impurities into the film, degrading electrical conductivity and optical transparency [1]. Attempting to avoid carbon by substituting with trimethylamine alane (TMAA)—a closely related carbon-free analog—fails in high-volume manufacturing because TMAA is a solid at room temperature; its sublimation causes variable surface area, fluctuating vapor delivery, and bubbler clogging [2]. Similarly, utilizing triisobutylaluminum (TIBA) to reduce carbon requires managing an impractically low vapor pressure (~0.01 Torr), necessitating aggressive line heating that risks premature precursor decomposition [2]. DMEAA is uniquely non-interchangeable because it is the only precursor in its class that simultaneously delivers zero Al-C bonds, high volatility, and a stable liquid state.
The primary driver for procuring DMEAA over standard alkylaluminums is its ability to deposit carbon-free films. Because DMEAA relies on a dative amine-alane coordination rather than covalent Al-C bonds, it avoids the carbon incorporation inherent to Trimethylaluminum (TMA) decomposition. Comparative deposition studies show that while TMA leaves significant carbon residues, DMEAA yields ultra-high-purity aluminum and aluminum nitride films with carbon levels frequently below the detection limits of Auger Electron Spectroscopy (AES) [1].
| Evidence Dimension | Carbon impurity concentration in deposited films |
| Target Compound Data | DMEAA: Below AES detection limits (virtually carbon-free) |
| Comparator Or Baseline | TMA: Significant carbon incorporation (>10^17 cm^-3) |
| Quantified Difference | Orders of magnitude reduction in carbon impurities |
| Conditions | MOCVD / ALD growth of Al or AlN films |
Critical for semiconductor and optoelectronic procurement where carbon impurities degrade electrical conductivity and optical transparency.
For industrial CVD/ALD, constant precursor flux is mandatory to ensure wafer-to-wafer reproducibility. DMEAA is a liquid at room temperature with a vapor pressure of approximately 1.5 Torr, ensuring a stable and reproducible molar flow. In contrast, its closest chemical analog, Trimethylamine alane (TMAA), is a solid at room temperature. Solid TMAA suffers from changing surface area during sublimation, leading to fluctuating vapor delivery and potential particle entrainment in the delivery lines [1].
| Evidence Dimension | Physical state and vapor delivery stability at 25 °C |
| Target Compound Data | DMEAA: Liquid state, constant surface area, stable flux |
| Comparator Or Baseline | TMAA: Solid state, variable sublimation rate, prone to flux drift |
| Quantified Difference | Absolute elimination of solid-state sublimation drift |
| Conditions | Standard industrial bubbler delivery at 25 °C |
Procurement engineers specify liquid DMEAA over solid TMAA to prevent process drift, reduce tool downtime, and eliminate bubbler clogging.
While Triisobutylaluminum (TIBA) is another liquid precursor used to reduce carbon contamination via beta-hydride elimination, it suffers from extremely low volatility. DMEAA exhibits a room-temperature vapor pressure of ~1.5 Torr, which is approximately 150 times higher than TIBA's 0.01 Torr. This allows DMEAA to be delivered efficiently without the aggressive bubbler and delivery line heating required for TIBA, which often causes premature thermal degradation and particle generation before reaching the reaction chamber [1].
| Evidence Dimension | Vapor pressure at 25 °C |
| Target Compound Data | DMEAA: ~1.5 Torr |
| Comparator Or Baseline | TIBA: ~0.01 Torr |
| Quantified Difference | ~150x higher vapor pressure for DMEAA |
| Conditions | Standard temperature and pressure (25 °C) |
High volatility simplifies gas delivery hardware requirements and prevents premature precursor decomposition in heated delivery lines.
The relatively weak dative bond in DMEAA allows it to dissociate at much lower temperatures than standard alkylaluminums. DMEAA enables the deposition of highly conductive aluminum metal films at substrate temperatures as low as 100–150 °C. In contrast, TMA and other alkyl precursors typically require significantly higher thermal budgets (>250 °C) to break the Al-C bonds, making them incompatible with temperature-sensitive substrates like polyethylene terephthalate (PET) or advanced low-k dielectrics [1].
| Evidence Dimension | Minimum effective deposition temperature for Al metal |
| Target Compound Data | DMEAA: 100–150 °C |
| Comparator Or Baseline | Standard alkylaluminums (e.g., TMA): >250–300 °C |
| Quantified Difference | >100 °C reduction in thermal budget |
| Conditions | Low-pressure MOCVD / MOD on flexible or temperature-sensitive substrates |
Allows buyers to specify this precursor for advanced packaging and flexible electronics where high processing temperatures would destroy the substrate.
Directly leveraging DMEAA's lack of Al-C bonds and high volatility, this precursor is the optimal choice for depositing carbon-free aluminum via CVD, ensuring low electrical resistivity and excellent step coverage in deep-submicron via holes [1].
Utilizing DMEAA with ammonia in ALD/MOCVD allows for the growth of AlN dielectric or piezoelectric layers at reduced thermal budgets, preventing thermal degradation of underlying CMOS structures while maintaining carbon-free purity [2].
Capitalizing on DMEAA's low decomposition temperature (100–150 °C), manufacturers can deposit highly conductive aluminum coatings on temperature-sensitive plastics like PET without inducing thermal damage or warping [3].
Flammable;Corrosive